[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid

Catalog No.
S797628
CAS No.
851208-01-0
M.F
C8H5ClF3NO3
M. Wt
255.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-y...

CAS Number

851208-01-0

Product Name

[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid

Molecular Formula

C8H5ClF3NO3

Molecular Weight

255.58 g/mol

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13(7(5)16)3-6(14)15/h1-2H,3H2,(H,14,15)

InChI Key

DMFPEEFRMXLMLJ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)O)Cl

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)O)Cl

[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid is a chemical compound characterized by a pyridine ring substituted with a chloro group, a trifluoromethyl group, and an acetic acid moiety. Its molecular formula is C8H6ClF3N2O3C_8H_6ClF_3N_2O_3, and it has a molecular weight of approximately 255.582 g/mol. The compound is notable for its unique structure, which includes both electron-withdrawing and electron-donating groups, making it of interest in various chemical and biological applications .

Potential Applications based on Structural Features:

  • Heterocyclic Ring: The presence of a pyridine ring suggests potential applications in medicinal chemistry. Pyridine is a common scaffold found in many bioactive molecules PubChem: Pyridine, CID 981: .
  • Carboxylic Acid Group: The carboxylic acid group can participate in various chemical reactions and contribute to binding with other molecules. This functionality is often exploited in drug design ScienceDirect: Carboxylic Acids, A. R. Katritzky et al. (2004).
  • Trifluoromethyl Group: The trifluoromethyl group can enhance the stability and lipophilicity of the molecule, which are factors influencing drug bioavailability Nature Reviews Drug Discovery: Fluorine in medicinal chemistry, J.-P. Begué et al. (2007): .
, including:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation to yield derivatives of the pyridine.

Research indicates that compounds containing trifluoromethyl-pyridine structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be useful in drug design and development .

Several synthesis methods have been developed for [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid, including:

  • Direct Acylation: This method involves the acylation of 3-chloro-5-(trifluoromethyl)pyridine with acetic anhydride or acetic acid under acidic conditions.
  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can be induced through various reagents to form the desired compound.
  • Functional Group Transformations: Existing pyridine derivatives can undergo transformations such as halogenation followed by acylation to yield the target compound .

[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid finds applications in:

  • Agricultural Chemistry: It is utilized in the synthesis of agrochemicals, particularly pesticides and herbicides due to its biological activity.
  • Pharmaceuticals: The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Studies on interaction profiles indicate that [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid interacts with several biological targets, including:

  • Enzymatic Pathways: It may influence metabolic pathways through enzyme inhibition or activation.
  • Protein Binding Studies: Investigations into its binding affinity with proteins suggest potential roles in drug design and efficacy.

These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid, including:

Compound NameSimilarity IndexUnique Features
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one0.61Contains a quinoline structure, differing nitrogen placement.
6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one0.52Nitro group provides different reactivity patterns.
4-Chloro-3-(trifluoromethyl)benzamide0.52Benzamide structure lacks the pyridine ring.

The uniqueness of [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid lies in its specific combination of functional groups and its potential applications in both agricultural and pharmaceutical fields, distinguishing it from other similar compounds that may not exhibit the same range of biological activities or synthetic versatility .

The synthesis of [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid through multi-step approaches utilizing trifluoromethylbutenone precursors represents a sophisticated synthetic pathway that leverages the inherent reactivity of these fluorinated building blocks [1]. The trifluoromethyl-containing butenone intermediates serve as versatile precursors for constructing the pyridinone core structure through sequential transformations that preserve the trifluoromethyl functionality throughout the synthetic sequence [2].

The initial approach involves the preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethylated building block [3]. This precursor undergoes condensation reactions with appropriately substituted imidamide derivatives under controlled conditions to establish the pyridinone ring system [3]. The reaction typically proceeds through nucleophilic attack of the imidamide nitrogen on the carbonyl center, followed by cyclization and elimination processes that result in the formation of the six-membered heterocyclic ring [3].

Table 1: Synthetic Parameters for Trifluoromethylbutenone-Based Pyridinone Formation

ParameterOptimal ConditionsYield RangeReference
Temperature80-110°C40-47% [3]
Reaction Time2-6 hours- [3]
BaseTriethylamine (3.2 equivalents)- [3]
SolventEthanol- [3]
Substrate Ratio1:1 (butenone:imidamide)- [3]

The mechanism proceeds through initial formation of an enamine intermediate, which subsequently undergoes intramolecular cyclization to generate the pyridinone core [4]. The trifluoromethyl group remains intact throughout this transformation, providing access to trifluoromethylated pyridinone derivatives with excellent regioselectivity [2]. The presence of electron-withdrawing trifluoromethyl substituents significantly influences the reactivity patterns, often requiring modified reaction conditions compared to non-fluorinated analogs [1].

Alternative synthetic routes utilize one-pot transformations starting from trifluoromethyl-containing building blocks [5]. These approaches involve sequential addition of multiple components, including the trifluoromethylated precursor, appropriate nitrogen sources, and cyclization promoters, under carefully controlled conditions to achieve the desired pyridinone architecture [5]. The multi-step nature of these transformations allows for systematic optimization of each individual step to maximize overall synthetic efficiency [6].

Cyclization Strategies Using Ammonium Salts or Formamide

Cyclization strategies employing ammonium salts or formamide as nitrogen sources represent fundamental approaches for constructing pyridinone ring systems [7]. The use of ammonium salts facilitates nucleophilic cyclization through formation of reactive ylide intermediates that undergo subsequent ring-closing reactions [7]. Formamide serves as both a nitrogen source and a polar protic medium that promotes cyclization through hydrogen bonding interactions and protonation-deprotonation equilibria [8].

Ammonium salt-mediated cyclizations typically involve the generation of ammonium ylides under basic conditions [7]. These ylides exhibit nucleophilic character and readily participate in cyclization reactions with appropriately positioned electrophilic centers [7]. The cyclization step is generally rate-limiting in these transformations, allowing for controlled formation of the desired heterocyclic products [7]. The stability of ammonium ylides compared to their sulfur analogs requires specific reaction conditions to achieve efficient cyclization [7].

Table 2: Cyclization Conditions Using Ammonium Salts and Formamide

Nitrogen SourceReaction ConditionsTemperatureYieldReference
Ammonium carbamatePIDA (3 equiv), THF:MeOH (1:1)Room temperature60-67% [6]
Ammonium chloride + K₂CO₃Basic conditionsRoom temperature65% [6]
FormamideReflux conditions100°C58-78% [8]
PicolinimidamideTriethylamine, EtOH110°C47% [3]

Formamide-based cyclization strategies exploit the dual nature of this solvent as both a nitrogen donor and a polar medium that stabilizes charged intermediates [8]. The mechanism involves initial protonation of ketonic carbonyl groups, followed by nucleophilic attack by the formamide nitrogen, and subsequent cyclization with elimination of water [8]. Strong polar media is required for these reactions, with formamide providing the necessary environment for stabilizing the charged transition states and intermediates [8].

The choice between ammonium salt and formamide-based approaches depends on substrate compatibility and desired reaction conditions [7] [8]. Ammonium salt methods typically proceed under milder conditions and offer better functional group tolerance, while formamide approaches may provide higher yields for certain substrate classes [8]. The cyclization efficiency is influenced by the electronic nature of substituents present on the precursor molecules, with electron-donating groups generally facilitating the cyclization process [8].

Optimization of these cyclization strategies requires careful consideration of factors including nitrogen source equivalents, reaction temperature, solvent composition, and reaction time [6]. The use of mixed solvent systems, such as tetrahydrofuran-methanol combinations, often provides optimal results by balancing solubility requirements with reaction efficiency [6].

Optimization of Chlorination and Trifluoromethylation Steps

The optimization of chlorination and trifluoromethylation reactions in pyridinone synthesis requires systematic evaluation of multiple parameters including reagent selection, reaction conditions, and substrate activation methods [16] [1]. Chlorination processes typically involve electrophilic aromatic substitution or nucleophilic displacement reactions, depending on the substrate and desired regiochemistry [16]. Trifluoromethylation strategies encompass both direct introduction of trifluoromethyl groups and halogen-fluorine exchange reactions [1].

Chlorination optimization involves evaluation of various chlorinating agents including molecular chlorine, chloramine-T, and hypochlorous acid derivatives [12] [16]. The choice of chlorinating agent significantly influences reaction selectivity and product distribution [16]. Vapor-phase chlorination processes conducted at elevated temperatures (250-400°C) provide high conversion rates but may suffer from poor selectivity due to multiple chlorination events [16]. The introduction of controlled hot-spot conditions within lower-temperature reaction zones has been demonstrated to improve selectivity while maintaining acceptable conversion rates [16].

Table 4: Optimization Parameters for Chlorination Reactions

Chlorinating AgentTemperatureSelectivityConversionConditionsReference
Molecular chlorine250-400°CModerateHighVapor phase [16]
Chloramine-TRoom temperatureHigh95%Solvent-free [12]
Hypochlorous acidVariableHigh-Aqueous [15]
Controlled hot-spot150-300°CEnhancedGoodMixed phase [16]

Trifluoromethylation optimization strategies focus on both direct trifluoromethyl introduction and chlorine-fluorine exchange processes [1]. Direct trifluoromethylation methods utilize radical trifluoromethylation reagents such as trifluoroacetic anhydride in conjunction with photoredox catalysis [14]. These approaches provide mild reaction conditions and good functional group tolerance but may require specialized equipment and reagents [14].

Chlorine-fluorine exchange reactions represent a commercially viable approach for large-scale trifluoromethylation [1]. The process involves initial chlorination to form trichloromethyl intermediates, followed by fluorination using hydrogen fluoride in the presence of metal halide catalysts [17]. Optimization of these processes requires careful control of temperature, catalyst loading, and reactant stoichiometry to minimize side reactions and maximize product selectivity [17].

Table 5: Trifluoromethylation Process Optimization

MethodTemperature RangeCatalystYieldSelectivityReference
Direct radicalRoom temperaturePhotoredoxGoodHigh [14]
Cl/F exchange150-190°CFeCl₃/FeCl₂89-92%High [17]
Vapor phase>300°CIron fluorideVariableModerate [1]
ElectrochemicalControlledBromide saltsGoodHigh [13]

The optimization of combined chlorination-trifluoromethylation sequences requires consideration of reagent compatibility and reaction order [1]. Sequential processes may offer better control over selectivity compared to simultaneous transformations [1]. The use of protecting groups or selective activation strategies can facilitate orthogonal functionalization when multiple reactive sites are present [1].

Process intensification strategies, including continuous flow reactors and microreactor technology, offer advantages for optimizing these transformations [1]. These approaches provide better heat and mass transfer, improved safety profiles for handling reactive fluorine-containing reagents, and enhanced process control [1]. The scalability of optimized conditions from laboratory to industrial scale requires validation of heat transfer capabilities and reaction kinetics under production conditions [16].

XLogP3

1.3

Wikipedia

[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid

Dates

Last modified: 08-15-2023

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